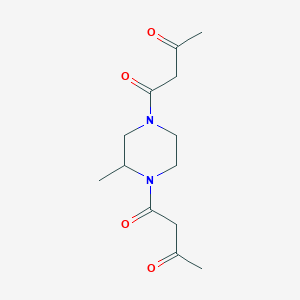
n,n'-Bis(acetoacetyl)-2-methylpiperazine
Cat. No. B8451011
M. Wt: 268.31 g/mol
InChI Key: RKWSOXSZSDHHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06521716B1
Procedure details


To 2-methylpiperazine (81.90 g, 0.819 mol) in xylene (525 ml) at 133° C. was added with stirring 2,2,6-trimethyl-1,3-dioxen-4-one (232.48 g, 1.637 mol) in xylene (525 ml) over 10 minutes, during which the temperature decreased to 100° C. After heating to 115° C over 5 minutes vigorous effervescence commenced, and after heating to 124° C. over another 5 minutes distillation of acetone (through a Vigreux column) also commenced. Pot temperature was increased to 139° C. over a further 30 minutes, with collection of acetone distillate. After cooling to 20° C. overnight, supernatant liquid was separated from deposited syrup, which was dissolved in dichloromethane. Removal of solvent from combined solutions and drying (92° C./100 Pa) gave N,N′-bis(acetoacetyl)-2-methylpiperazine (BAAMPZ) as a viscous syrup (216.66 g, 99%), identified by 1H-NMR, 13C-NMR, FT-IR and Raman spectra.




Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.[CH3:8][C:9]1[O:15]C(C)(C)[O:13][C:11](=O)[CH:10]=1>C1(C)C(C)=CC=CC=1>[C:11]([N:3]1[CH2:4][CH2:5][N:6]([C:11](=[O:13])[CH2:10][C:9]([CH3:8])=[O:15])[CH2:7][CH:2]1[CH3:1])(=[O:13])[CH2:10][C:9]([CH3:8])=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
81.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1NCCNC1
|
|
Name
|
|
|
Quantity
|
232.48 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=O)OC(O1)(C)C
|
|
Name
|
|
|
Quantity
|
525 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
|
Name
|
|
|
Quantity
|
525 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decreased to 100° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after heating to 124° C. over another 5 minutes
|
|
Duration
|
5 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation of acetone (through a Vigreux column)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Pot temperature was increased to 139° C. over a further 30 minutes, with collection of acetone distillate
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 20° C. overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
supernatant liquid was separated from deposited syrup, which
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvent from combined solutions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying (92° C./100 Pa)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC(=O)C)(=O)N1C(CN(CC1)C(CC(=O)C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 216.66 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
